Home > Products > Screening Compounds P137764 > Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-
Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- - 73953-71-6

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-

Catalog Number: EVT-4829557
CAS Number: 73953-71-6
Molecular Formula: C14H20ClN3O2
Molecular Weight: 297.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. The compound features a urea functional group, which is known for its involvement in various biological processes, and is characterized by the presence of a para-chlorophenyl group and a morpholinopropyl moiety. This combination of substituents may influence the compound's reactivity and interaction with biological targets.

Source and Classification

This compound is classified under the category of urea derivatives, which are organic compounds containing the functional group -NH2CO-. Urea derivatives are often utilized in pharmaceuticals as they can exhibit various biological activities, including antitumor and antimicrobial effects. The specific compound in question has been studied for its potential applications in drug design and development, particularly in targeting specific enzymes or receptors within biological systems.

Synthesis Analysis

Methods

The synthesis of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- typically involves several key steps:

  1. Formation of the Urea Moiety: The initial step often includes the reaction of an appropriate amine with an isocyanate to form the urea structure. This can be achieved through nucleophilic substitution reactions.
  2. Introduction of the Chlorophenyl Group: The para-chlorophenyl group can be introduced via electrophilic aromatic substitution, where chlorobenzene derivatives are used as starting materials.
  3. Attachment of the Morpholinopropyl Group: The morpholinopropyl moiety is usually attached through a reaction involving morpholine and an alkyl halide or similar reactive species.

Technical Details

The synthesis may require specific conditions such as controlled temperatures, solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine) to ensure high yields and purity of the final product. Reaction conditions may vary based on the reactivity of the starting materials used.

Molecular Structure Analysis

Structure

The molecular structure of Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- can be represented as follows:

  • Chemical Formula: C12_{12}H16_{16}ClN3_{3}O
  • Molecular Weight: Approximately 243.73 g/mol

The structure comprises:

  • A central urea group (-NH2CO-)
  • A para-chlorophenyl substituent
  • A morpholinopropyl side chain

Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds. For instance, ^1H NMR can provide insights into the hydrogen environments within the molecule, while MS can confirm molecular weight.

Chemical Reactions Analysis

Reactions

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- can participate in various chemical reactions:

  1. Oxidation Reactions: The compound may undergo oxidation using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  2. Reduction Reactions: Reduction can be facilitated using sodium borohydride or lithium aluminum hydride, producing reduced forms of the compound.
  3. Substitution Reactions: Nucleophilic or electrophilic substitution reactions may occur where functional groups on the urea or aromatic rings are replaced by other substituents.

Technical Details

The exact reaction conditions (temperature, solvent choice, etc.) will depend on the specific reaction being performed and desired outcomes in terms of yield and selectivity.

Mechanism of Action

The mechanism of action for Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- likely involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. Upon binding to these targets, the compound may modulate their activity, leading to various downstream effects that could be beneficial in therapeutic contexts.

Data from studies indicate that compounds with similar structures often form hydrogen bonds with active sites on target proteins, influencing their function significantly.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Specific melting point data should be determined experimentally but is generally within a defined range for urea derivatives.

Chemical Properties

  • Solubility: Soluble in polar solvents like water and methanol due to the presence of polar functional groups.
  • Stability: Stability can vary based on environmental factors such as pH and temperature; thus, proper storage conditions are essential.

Relevant analyses may include solubility tests, thermal stability assessments, and reactivity studies under various conditions.

Applications

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)- has potential applications in scientific research, particularly in drug discovery and development. Its structural characteristics suggest it could serve as a lead compound for developing therapeutics aimed at treating various diseases by targeting specific pathways or receptors involved in disease progression. Research into its cytotoxicity against cancer cell lines could further elucidate its therapeutic potential.

Introduction to the Chemical Compound in Contemporary Research

Historical Context of Substituted Urea Derivatives in Medicinal Chemistry

Substituted urea derivatives have evolved from agricultural chemicals to privileged scaffolds in medicinal chemistry. The journey began with phenylurea herbicides developed in the 1950s, where the urea moiety served as a hydrogen-bonding anchor for biological activity. The discovery that diaryl ureas could inhibit kinase enzymes revolutionized their therapeutic potential, exemplified by sorafenib—the first oral multikinase inhibitor approved for renal cell carcinoma in 2005 [1] [9]. This breakthrough demonstrated that urea derivatives could achieve sophisticated target modulation beyond simple herbicide action.

The morpholine ring incorporation represents a strategic advancement in urea-based drug design. Morpholine derivatives gained prominence in the 1990s as solubility-enhancing motifs and bioisosteric replacements for piperazine rings. Their ability to improve pharmacokinetic profiles while maintaining target engagement is evidenced in FDA-approved drugs like gefitinib and aclidinium [7]. The specific combination of p-chlorophenyl with morpholinopropyl urea emerged from rational drug design approaches seeking to optimize kinase inhibitor scaffolds while addressing drug resistance and selectivity challenges.

  • Evolutionary milestones:
  • 1950s: First-generation phenylurea herbicides
  • 1990s: Morpholine-containing CNS agents
  • 2005: Sorafenib approval (diaryl urea kinase inhibitor)
  • 2010s: Targeted urea derivatives with heterocyclic appendages

Structural Significance of the p-Chlorophenyl-Morpholinopropyl Urea Motif

The structural architecture of 1-(p-chlorophenyl)-3-(3-morpholinopropyl)urea integrates three pharmacologically significant domains that synergistically enhance biological activity:

  • Aromatic domain: The p-chlorophenyl group provides a planar hydrophobic surface for π-π stacking interactions within enzyme binding pockets. The chlorine atom serves dual purposes:
  • Electron-withdrawing effect that modulates electron density across the ring
  • Steric anchor that fills hydrophobic subpockets in target proteins [2] [9]
  • Urea linkage: The −NH−C(=O)−NH− bridge acts as a hydrogen-bond donor/acceptor system that typically forms 2-3 key hydrogen bonds with kinase hinge regions. X-ray crystallography studies of analogous compounds reveal that the urea carbonyl oxygen accepts hydrogen bonds from backbone NH groups, while urea NH groups donate bonds to backbone carbonyls [9].

  • Morpholinopropyl chain: The propyl spacer provides conformational flexibility, allowing the morpholine ring to adopt optimal binding orientations. The morpholine oxygen participates in water-mediated hydrogen bonding networks, while its proton-accepting capability enhances solubility—a critical limitation of early urea derivatives [2] [3].

Table 1: Structural Components and Their Functional Roles

Structural ComponentKey FeaturesBiological Contributions
p-Chlorophenyl ringHydrophobic surface, electron-deficient aromatic systemTarget binding via van der Waals and π-stacking interactions
Urea linkagePlanar configuration, dual H-bond capabilityForms critical hinge region contacts in kinase domains
Propyl spacerFlexible alkyl chain (C3 length)Optimal distance for terminal group positioning
Morpholine ringWater-soluble heterocycle, weak baseSolubility enhancement and additional target interactions

Crystallographic studies (CCDC 191490) of analogous compounds demonstrate that the urea group adopts planar configurations with intermolecular hydrogen-bonding networks that influence crystal packing and membrane permeability [2] [9]. The dihedral angle between the chlorophenyl plane and urea moiety typically ranges from 30-50°, allowing conformational adaptability during target binding.

Role in Addressing Unmet Therapeutic Targets

This compound has demonstrated significant potential against challenging disease targets through multi-target engagement strategies:

  • Oncology applications: The structural analog 5a (4-aminoquinazolinyl-diaryl urea derivative) exhibits remarkable potency against EGFR kinase (IC~50~ = 56 nM) and cancer cell lines (IC~50~ = 0.089-0.75 μM), outperforming sorafenib by 5-24-fold across H-460, HT-29, A549, and MDA-MB-231 models [1]. SAR studies reveal that combining the urea pharmacophore with chlorophenyl and aminoheterocyclic components creates synergistic inhibition of tyrosine kinase signaling cascades. This multi-target potential addresses the clinical challenge of tumor resistance to single-target agents.

  • Neurotherapeutic development: Morpholin-3-one derivatives structurally related to this urea scaffold show optimized brain penetration for imaging monoacylglycerol lipase (MAGL)—a promising target for neurodegenerative disorders and neuroinflammation [7]. The morpholine ring's balanced lipophilicity (logP ≈ 1.2) and hydrogen-bond acceptor capacity enable CNS exposure—a historically difficult achievement for urea-containing molecules.

  • Emerging applications: Recent patent literature reveals polyaromatic urea derivatives incorporating this structural motif in development for muscle diseases (WO2021013712A1) [8]. The compound's dual functionality enables disruption of protein-protein interactions involved in muscle atrophy pathways that are considered "undruggable" by conventional small molecules.

Properties

CAS Number

73953-71-6

Product Name

Urea, 1-(p-chlorophenyl)-3-(3-morpholinopropyl)-

IUPAC Name

1-(4-chlorophenyl)-3-(3-morpholin-4-ylpropyl)urea

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

InChI

InChI=1S/C14H20ClN3O2/c15-12-2-4-13(5-3-12)17-14(19)16-6-1-7-18-8-10-20-11-9-18/h2-5H,1,6-11H2,(H2,16,17,19)

InChI Key

ZDXDBWOQLMRZPB-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1COCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.